(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse therapeutic applications, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including the thiazole ring and sulfonamide group, suggest various mechanisms of action that warrant further investigation.
Structural Characteristics
The molecular formula of this compound is C18H17N3O3S3 with a molecular weight of 419.5 g/mol. The presence of functional groups such as thiazole, sulfonamide, and carboxamide enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H17N3O3S3 |
Molecular Weight | 419.5 g/mol |
Structure | Structure |
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase.
Antitumor Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the activation of caspase pathways and disruption of mitochondrial function, similar to other benzo[d]thiazole derivatives. This property positions it as a potential candidate for cancer therapy.
Case Studies
- Antibacterial Efficacy : A study conducted on related sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may share similar activity profiles.
- Cytotoxicity in Cancer Cells : In vitro studies have shown that compounds with a thiazole moiety can inhibit the growth of various cancer cell lines (e.g., MCF-7 and HeLa). Further research is needed to establish the specific pathways influenced by (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene).
The biological activity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Properties
IUPAC Name |
4-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-2-14-26-20-13-12-19(31(24,28)29)15-21(20)30-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h2-13,15H,1,14H2,(H2,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXCNHDBCATBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.